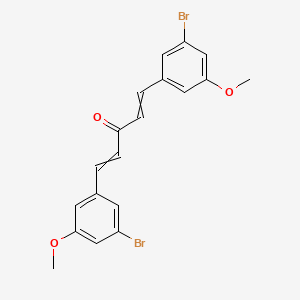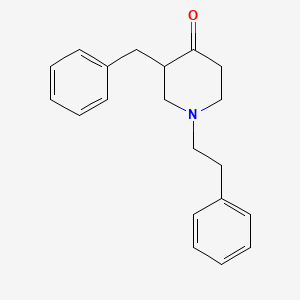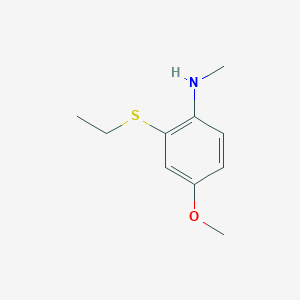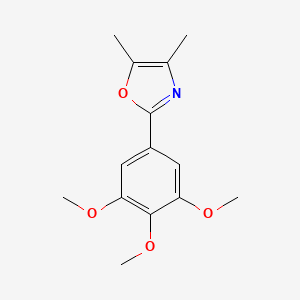![molecular formula C16H18N2 B14208157 6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine CAS No. 830323-17-6](/img/structure/B14208157.png)
6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine is an organic compound with the molecular formula C16H18N2 and a molecular weight of 238.328 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group and an amine group attached to a tetrahydronaphthalene moiety. It is a member of the class of pyridines and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the pyridine ring with the tetrahydronaphthalene moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine can be compared with other similar compounds, such as:
Indole derivatives: Known for their diverse biological activities and potential therapeutic applications.
Pyrazolo[3,4-b]pyridines: Studied for their synthesis and biomedical applications.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
830323-17-6 |
|---|---|
Molekularformel |
C16H18N2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
6-methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine |
InChI |
InChI=1S/C16H18N2/c1-12-6-4-11-16(17-12)18-15-10-5-8-13-7-2-3-9-14(13)15/h2-4,6-7,9,11,15H,5,8,10H2,1H3,(H,17,18)/t15-/m0/s1 |
InChI-Schlüssel |
TUOZDSDVSVDPOI-HNNXBMFYSA-N |
Isomerische SMILES |
CC1=NC(=CC=C1)N[C@H]2CCCC3=CC=CC=C23 |
Kanonische SMILES |
CC1=NC(=CC=C1)NC2CCCC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide](/img/structure/B14208077.png)


![Phosphonic acid, [amino(4-bromophenyl)methyl]-, dimethyl ester](/img/structure/B14208095.png)

![N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208104.png)
![4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzoic acid](/img/structure/B14208106.png)
![1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine](/img/structure/B14208111.png)


![3-Benzyl-2,5-dimethyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14208133.png)

![L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14208139.png)

